molecular formula C8H5N5 B086932 4-(2H-tetrazol-5-yl)benzonitrile CAS No. 14389-10-7

4-(2H-tetrazol-5-yl)benzonitrile

Cat. No.: B086932
CAS No.: 14389-10-7
M. Wt: 171.16 g/mol
InChI Key: KFSAVNQQBAZFIP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2H-tetrazol-5-yl)benzonitrile typically involves the cycloaddition reaction of benzonitrile with sodium azide in the presence of a suitable catalyst. One common method involves the use of triethyl orthoformate and sodium azide under acidic conditions to form the tetrazole ring . Another approach includes the microwave-assisted reaction of primary alcohols or aldehydes with molecular iodine and ammonia to obtain the nitrile intermediate, which then undergoes cycloaddition with dicyandiamide and sodium azide .

Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. These methods may include the use of continuous flow reactors to optimize reaction conditions and improve yield. The choice of solvent, temperature, and pressure conditions are critical factors in maximizing the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-(2H-Tetrazol-5-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(2H-Tetrazol-5-yl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2H-tetrazol-5-yl)benzonitrile involves its interaction with specific molecular targets. In medicinal applications, the tetrazole ring can mimic the carboxylate group, allowing it to bind to enzyme active sites and inhibit their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic purposes . The compound’s ability to form stable complexes with metal ions also contributes to its diverse biological activities .

Comparison with Similar Compounds

  • 4-(1H-Tetrazol-5-yl)benzonitrile
  • 5-(4-Cyanophenyl)tetrazole
  • 4-(1H-Tetrazole-5-yl)benzonitrile
  • 4-(1H-Tetrazol-5-yl)cyanobenzene

Uniqueness: 4-(2H-Tetrazol-5-yl)benzonitrile is unique due to its specific substitution pattern on the tetrazole ring, which influences its reactivity and binding properties. Compared to other similar compounds, it offers distinct advantages in terms of stability and versatility in chemical reactions .

Properties

IUPAC Name

4-(2H-tetrazol-5-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N5/c9-5-6-1-3-7(4-2-6)8-10-12-13-11-8/h1-4H,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSAVNQQBAZFIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10318926
Record name 4-(2H-tetrazol-5-yl)benzonitrile
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Molecular Weight

171.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14389-10-7
Record name 4-(2H-Tetrazol-5-yl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14389-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2H-Tetrazol-5-yl)benzonitrile
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Record name 14389-10-7
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Record name 4-(2H-tetrazol-5-yl)benzonitrile
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